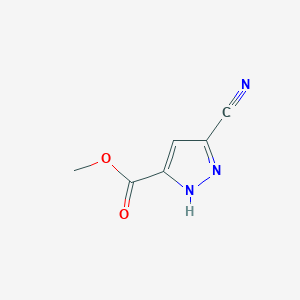
Methyl 5-cyano-1h-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-1h-pyrazole-3-carboxylate is a chemical compound that has gained significant attention from the scientific community in recent years. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-1h-pyrazole-3-carboxylate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Methyl 5-cyano-1h-pyrazole-3-carboxylate may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-cyano-1h-pyrazole-3-carboxylate in lab experiments is its potent antitumor activity. Additionally, this compound has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of antibiotics. However, one of the limitations of using Methyl 5-cyano-1h-pyrazole-3-carboxylate in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage of this compound.
Orientations Futures
There are several future directions for research on Methyl 5-cyano-1h-pyrazole-3-carboxylate. One potential direction is the development of anticancer drugs based on this compound. Additionally, further research is needed to determine the mechanism of action of Methyl 5-cyano-1h-pyrazole-3-carboxylate and its potential toxicity. Furthermore, research is needed to determine the potential of this compound as an antibiotic. Finally, future research could focus on the synthesis of analogs of Methyl 5-cyano-1h-pyrazole-3-carboxylate with improved activity and reduced toxicity.
Méthodes De Synthèse
Methyl 5-cyano-1h-pyrazole-3-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-aminopyrazole-3-carboxylic acid with acetic anhydride and cyanogen bromide. The resulting product is then treated with methanol to obtain Methyl 5-cyano-1h-pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to have various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of antibiotics.
Propriétés
IUPAC Name |
methyl 3-cyano-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)5-2-4(3-7)8-9-5/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOZQQRFMTBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-1h-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)
![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2559208.png)
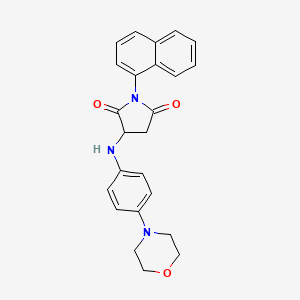
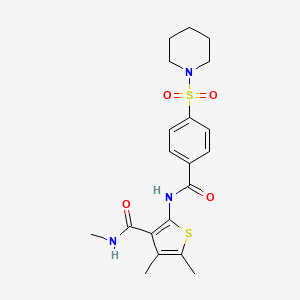
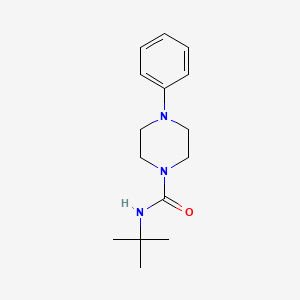
![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2559214.png)
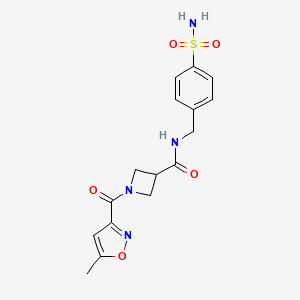

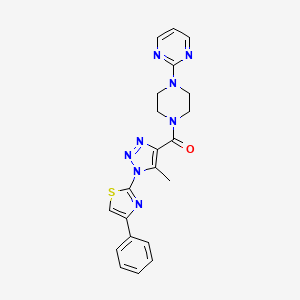


![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)